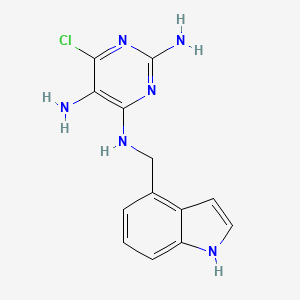
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase inhibitor that has been extensively studied in the field of cancer research. It was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Wirkmechanismus
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea also inhibits angiogenesis by blocking the activity of VEGFR, which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of receptor tyrosine kinases. It also inhibits angiogenesis, which can lead to the starvation of cancer cells due to a lack of blood supply. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have minimal effects on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical studies. However, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has some limitations for use in lab experiments. It is a multi-targeted inhibitor, which can make it difficult to determine the specific effects of the drug on individual signaling pathways. Additionally, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea. One area of research is the development of new analogs of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea that may have improved efficacy and selectivity. Another area of research is the investigation of the role of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in the treatment of other diseases, such as Alzheimer's disease, is an area of active research.
Synthesemethoden
The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea involves a multi-step process that includes the formation of a quinoline ring and the introduction of a sulfonamide group. The final step involves the addition of a urea group to the quinoline ring. The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Eigenschaften
IUPAC Name |
1-(2-methylsulfonylethyl)-3-quinolin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-20(18,19)9-8-14-13(17)16-12-7-6-10-4-2-3-5-11(10)15-12/h2-7H,8-9H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSDVIVWPWXDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)NC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
![6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)

![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)
![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)
![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)